molecular formula C21H16F2N4O3 B2928719 2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955781-19-8

2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No. B2928719
CAS RN: 955781-19-8
M. Wt: 410.381
InChI Key: AOJZXWUVTVUTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
BenchChem offers high-quality 2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H+,K+-ATPase Inhibition

Research on related benzimidazole derivatives, such as pantoprazole, has shown their effectiveness as (H+,K+)-ATPase inhibitors, which are crucial for gastric acid secretion inhibition. These compounds need to be activated by acid to form their active sulfenamide, which selectively inhibits (H+,K+)-ATPase in vivo, reducing gastric acid secretion (Kohl et al., 1992).

Antiviral Drug Discovery

In antiviral drug discovery, compounds with imidazo[1,2-b]pyridazine structures have been explored for their potential against various viruses. The review by De Clercq (2009) discusses various compounds, including those with imidazo[1,2-b]pyridazine structures, and their roles in new strategies for treating viral infections (De Clercq, 2009).

5-HT3 Receptor Antagonism

A study on conformationally restricted fused imidazole derivatives highlighted their activity as 5-hydroxytryptamine (5-HT3) receptor antagonists, which could be beneficial for treating conditions like irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Cancer Imaging

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide for PET imaging illustrates the application of similar compounds in cancer diagnostics, highlighting their role in imaging B-Raf(V600E) mutations in cancers (Wang et al., 2013).

PI3K Inhibition in Cancer Therapy

Research on analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474, which includes modifications to the benzimidazole ring, has shown significant effects on the potency of these compounds against cancer cell lines. Such studies suggest the therapeutic potential of related compounds in cancer treatment (Rewcastle et al., 2011).

properties

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-29-18-6-3-12(17-11-27-19(24-17)7-8-20(26-27)30-2)9-16(18)25-21(28)14-5-4-13(22)10-15(14)23/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJZXWUVTVUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.